4-Metoxifenol-2,3,5,6-D4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

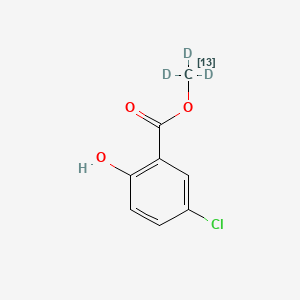

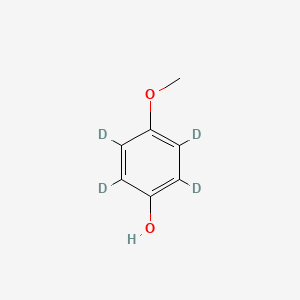

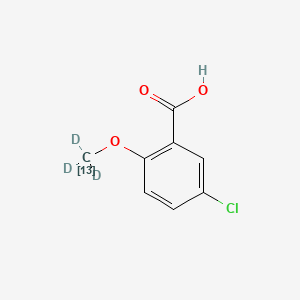

4-Methoxyphenol-2,3,5,6-D4, also known as 4-Hydroxyanisole or Hydroquinone Monomethyl Ether, is an organic compound with the formula CH3OC6D4OH . It is a phenol with a methoxy group in the para position . It is widely used as a skin whitening agent, because it can exert hypo-pigmenting effects . It also finds applications as a stabilizer for chlorinated hydrocarbons, ethyl cellulose, UV (ultraviolet) inhibitor, inhibitor for acrylic monomers, etc .

Synthesis Analysis

4-Methoxyphenol can be synthesized from hydroquinone. It undergoes polymerization in the presence of horseradish peroxidase (enzymatic catalyst) and sodium dodecyl sulfate (surfactant) to afford poly (4-methoxyphenol) . 4-Methoxyphenol may also react with aqueous nitrous acid to form 2-nitro-4-methoxyphenol and benzoquinone in varying ratios depending on the reaction conditions .

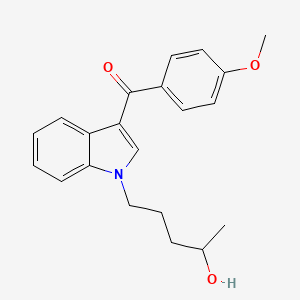

Molecular Structure Analysis

The molecular structure of 4-Methoxyphenol-2,3,5,6-D4 is CH3OC6D4OH . The isotopic enrichment is 98 atom % D .

Chemical Reactions Analysis

4-Methoxyphenol, a 4-alkoxyphenol, can be synthesized from hydroquinone. It undergoes polymerization in the presence of horseradish peroxidase (enzymatic catalyst) and sodium dodecyl sulfate (surfactant) to afford poly (4-methoxyphenol) . 4-Methoxyphenol may also react with aqueous nitrous acid to form 2-nitro-4-methoxyphenol and benzoquinone in varying ratios depending on the reaction conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxyphenol-2,3,5,6-D4 include a molecular weight of 128.16 , and it is non-hazardous for transport .

Aplicaciones Científicas De Investigación

Aplicaciones antioxidantes

4-Metoxifenol-2,3,5,6-D4: se utiliza ampliamente como intermedio en la producción de antioxidantes . Estos antioxidantes, como el hidroxitolueno butilado (BHT), son cruciales para prevenir la degradación oxidativa en varios productos. Se incorporan comúnmente en el envasado de alimentos, cosméticos y productos de cuidado personal para prolongar la vida útil y mantener la calidad.

Síntesis farmacéutica

Este compuesto sirve como un bloque de construcción clave en la síntesis de numerosos productos farmacéuticos . Su papel en la producción de antibióticos fluoroquinolónicos y anticoagulantes es particularmente significativo, ya que estos medicamentos desempeñan funciones esenciales en el tratamiento de infecciones y la prevención de coágulos sanguíneos, respectivamente.

Fabricación agroquímica

En el sector agrícola, This compound se utiliza como materia prima para la creación de herbicidas y fungicidas . Estos productos son vitales para proteger los cultivos de plagas y enfermedades, apoyando así la seguridad alimentaria y la productividad agrícola.

Investigación antiinflamatoria y neuroprotectora

La investigación ha indicado que el 4-Metoxifenol posee propiedades antiinflamatorias y puede tener efectos neuroprotectores . Esto sugiere posibles aplicaciones en el tratamiento de afecciones inflamatorias y enfermedades neurodegenerativas como la enfermedad de Parkinson.

Actividad enzimática y estudios de estructura proteica

El compuesto también se emplea en la investigación científica como un sustrato modelo para estudiar la actividad enzimática y la estructura proteica . Comprender estos procesos biológicos es fundamental para el desarrollo de nuevos fármacos y estrategias terapéuticas.

Ciencia de los materiales: plásticos, adhesivos y revestimientos

Debido a su capacidad para mejorar la estabilidad térmica y la resistencia al fuego, This compound se incorpora en la producción de plásticos, adhesivos y revestimientos . Esto mejora la durabilidad y la seguridad de los materiales utilizados en diversas industrias.

Mecanismo De Acción

Target of Action

The primary target of 4-Methoxyphenol-2,3,5,6-D4, also known as 4-Hydroxyanisole or Hydroquinone Monomethyl Ether , is the radical polymerization of monomers , such as acrylic monomers . It acts as an inhibitor in this process, ensuring the safe and efficient operation of manufacturing plants and the safe storage of acrylic monomers .

Mode of Action

The compound works in conjunction with oxygen, which dissolves in the monomer under normal conditions and air coverage . The inhibiting action involves three main steps :

Biochemical Pathways

The compound is involved in the pathway of radical polymerization of monomers . It prevents the formation of long oxygen-monomer copolymer chains, reduces the consumption rate of oxygen, and enhances the inhibition of oxygen .

Safety and Hazards

When handling 4-Methoxyphenol-2,3,5,6-D4, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Relevant Papers

Several papers have been published on the synthesis and applications of m-Aryloxy Phenols . These papers highlight the importance of m-aryloxy phenols in various industries, including plastics, adhesives, and coatings, and discuss their applications as antioxidants, ultraviolet absorbers, and flame retardants .

Análisis Bioquímico

Biochemical Properties

4-Methoxyphenol-2,3,5,6-D4 plays a significant role in biochemical reactions, particularly in the inhibition of polymerization processes. It interacts with various enzymes and proteins, including those involved in the oxidative stress response. One of the key interactions is with the enzyme tyrosinase, where 4-Methoxyphenol-2,3,5,6-D4 acts as a substrate and inhibits the enzyme’s activity. This inhibition is crucial in preventing the formation of melanin, making 4-Methoxyphenol-2,3,5,6-D4 a valuable compound in dermatological applications .

Cellular Effects

4-Methoxyphenol-2,3,5,6-D4 has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In melanocytes, for example, 4-Methoxyphenol-2,3,5,6-D4 inhibits melanin synthesis by interfering with the activity of tyrosinase. This leads to a reduction in pigmentation and is used in treatments for hyperpigmentation disorders .

Molecular Mechanism

The molecular mechanism of 4-Methoxyphenol-2,3,5,6-D4 involves its interaction with tyrosinase and other oxidative enzymes. By binding to the active site of tyrosinase, 4-Methoxyphenol-2,3,5,6-D4 inhibits the enzyme’s ability to catalyze the oxidation of tyrosine to melanin. This inhibition is achieved through competitive binding, where 4-Methoxyphenol-2,3,5,6-D4 competes with tyrosine for the active site of the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methoxyphenol-2,3,5,6-D4 can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that 4-Methoxyphenol-2,3,5,6-D4 can maintain its inhibitory effects on tyrosinase for several months when stored properly. Exposure to light and air can accelerate its degradation, reducing its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of 4-Methoxyphenol-2,3,5,6-D4 vary with different dosages in animal models. At low doses, the compound effectively inhibits melanin synthesis without causing significant toxicity. At higher doses, 4-Methoxyphenol-2,3,5,6-D4 can induce adverse effects, including cytotoxicity and oxidative stress. These effects are dose-dependent, and careful titration is necessary to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

4-Methoxyphenol-2,3,5,6-D4 is involved in several metabolic pathways, primarily those related to oxidative stress and melanin synthesis. The compound interacts with enzymes such as tyrosinase and peroxidase, influencing the metabolic flux and levels of metabolites involved in these pathways. By inhibiting tyrosinase, 4-Methoxyphenol-2,3,5,6-D4 reduces the production of melanin and other oxidative byproducts .

Transport and Distribution

Within cells and tissues, 4-Methoxyphenol-2,3,5,6-D4 is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with various transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments. In melanocytes, 4-Methoxyphenol-2,3,5,6-D4 is primarily localized in the melanosomes, where it exerts its inhibitory effects on melanin synthesis .

Subcellular Localization

The subcellular localization of 4-Methoxyphenol-2,3,5,6-D4 is critical for its activity and function. The compound is directed to specific compartments, such as melanosomes, through targeting signals and post-translational modifications. These modifications ensure that 4-Methoxyphenol-2,3,5,6-D4 reaches its site of action, where it can effectively inhibit tyrosinase and reduce melanin production .

Propiedades

IUPAC Name |

2,3,5,6-tetradeuterio-4-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVVVBRKAWDGAB-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O)[2H])[2H])OC)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R)-5-[Tert-butyl(dimethyl)silyl]-2-methyl-1-phenylmethoxypentane-2,3-diol](/img/structure/B584405.png)

![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584411.png)

![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea](/img/structure/B584412.png)

![Dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate](/img/structure/B584424.png)